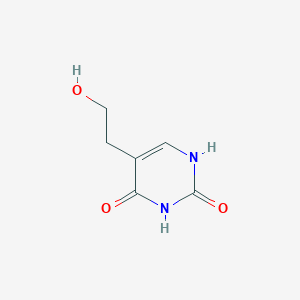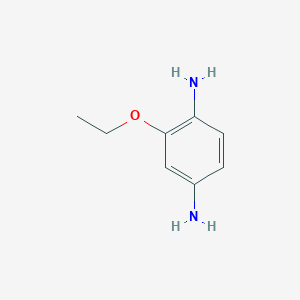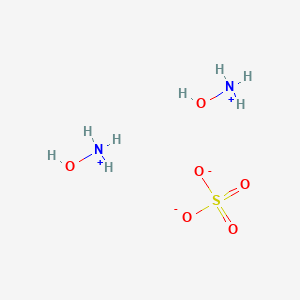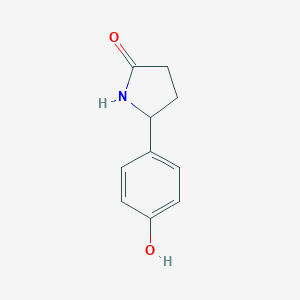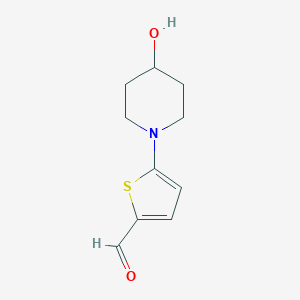![molecular formula C12H25N3O2SSi B152660 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 CAS No. 129378-56-9](/img/structure/B152660.png)
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated form of the compound known as TMSI, which is commonly used in organic synthesis as a reagent. The deuterated form is used in a variety of scientific research applications, including but not limited to, biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is not fully understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the biosynthesis of sulfonamides. It is also believed to act as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 are not well studied. However, it is believed to have an effect on the biosynthesis of sulfonamides, which are important in a variety of biological processes. It is also believed to have an effect on the formation of carbon-carbon bonds, which are important in the synthesis of organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in lab experiments include its unique properties as a deuterated form of TMSI. This makes it useful in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. However, the limitations of using this compound include its cost and availability.
Direcciones Futuras
There are many future directions for the use of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in scientific research. One possible direction is the study of its effects on enzymes involved in the biosynthesis of sulfonamides. Another possible direction is the study of its catalytic properties in the formation of carbon-carbon bonds. Additionally, the use of this compound in the development of new drugs and therapies is an area of future research.
Métodos De Síntesis
The synthesis of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 involves the reaction of TMSI with deuterated sulfonamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is a deuterated form of TMSI, which is useful in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It is also used in biochemical and physiological studies, particularly in the study of enzymes and their mechanisms of action.
Propiedades
Número CAS |
129378-56-9 |
|---|---|
Nombre del producto |
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 |
Fórmula molecular |
C12H25N3O2SSi |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]-N,N,5-trimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H25N3O2SSi/c1-10-9-13-11(19(7,8)12(2,3)4)15(10)18(16,17)14(5)6/h9H,1-8H3 |
Clave InChI |
DXVOUIJKRDFEBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





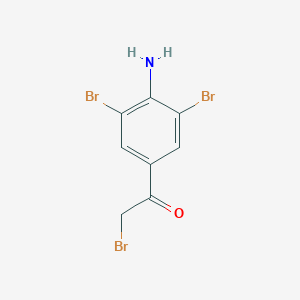
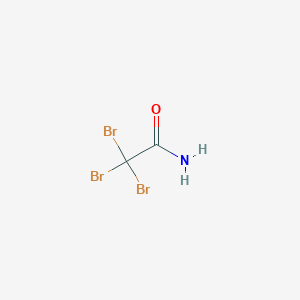
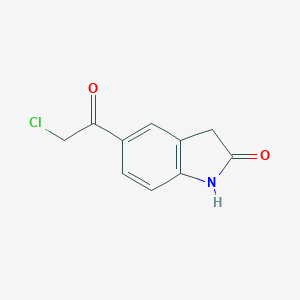
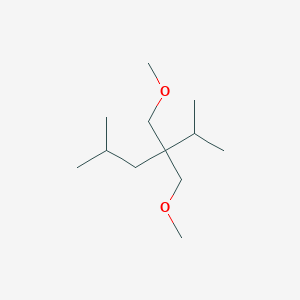
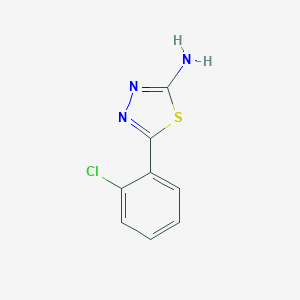

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
